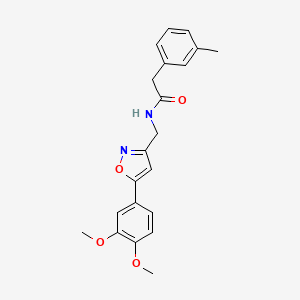

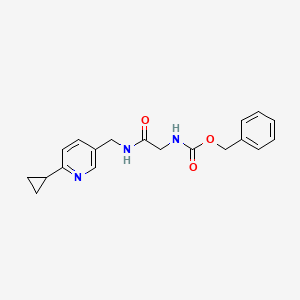

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine

カタログ番号 B2366495

CAS番号:

2415469-61-1

分子量: 270.336

InChIキー: PUPRAYILIBOSPR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine” likely contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The methoxyphenyl group could potentially contribute to the compound’s binding affinity to certain biological targets .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . Computational methods like Density Functional Theory (DFT) could also be used to predict the molecular structure .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For instance, the piperazine ring could undergo reactions with acids or bases, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods could provide some predictions .科学的研究の応用

Therapeutic Potential and Drug Design

Pharmacophoric Importance of Piperazine Derivatives:

- Piperazine, a significant heterocycle in drug design, is recognized in various therapeutic drugs such as antipsychotic, antihistamine, and antidepressant. The piperazine nucleus is a vital moiety in drug development due to its incorporation in drugs with diverse pharmacological activities. Modification of the piperazine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules (Rathi et al., 2016).

DNA Interaction and Drug Design:

- Compounds like Hoechst 33258, which shares a structural resemblance with 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine, are known to bind strongly to DNA's minor groove, especially in AT-rich sequences. These compounds are used for DNA staining due to their ability to enter cells readily. The insights from these compounds are crucial for understanding DNA sequence recognition and binding, providing a foundation for rational drug design (Issar & Kakkar, 2013).

Role in Antimycobacterial Activity:

- Piperazine and its analogs have exhibited significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine as a medicinally important scaffold and its incorporation in various drugs underscore its role in developing new and effective antimycobacterial agents (Girase et al., 2020).

Neuropsychiatric Disorder Treatment:

- Dopamine D2 receptors (D2Rs) are targeted for treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Certain piperazine moieties are essential for high D2R affinity, indicating the role of 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine and its analogs in neuropsychiatric disorder treatment. The pharmacophore with high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, all of which are potentially present in the compound (Jůza et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methoxyphenyl)-6-piperazin-1-ylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-17-11-15(18-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPRAYILIBOSPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxyla...

1271810-27-5; 1414958-09-0

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)

![3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)